molecular formula C18H29BN2O5S B13721995 N,N-Dimethyl-3-(propane-2-sulfonylamino)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide

N,N-Dimethyl-3-(propane-2-sulfonylamino)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide

Cat. No.: B13721995
M. Wt: 396.3 g/mol
InChI Key: STHWGTWLDHKSNU-UHFFFAOYSA-N
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Description

N,N-Dimethyl-3-(propane-2-sulfonylamino)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide core substituted with a sulfonylamino group and a dioxaborolan moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-3-(propane-2-sulfonylamino)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzamide Core: This is achieved through the reaction of an appropriate benzoyl chloride with dimethylamine under basic conditions.

    Introduction of the Sulfonylamino Group: This step involves the sulfonylation of the amine group using propane-2-sulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Dioxaborolan Moiety: The final step involves the coupling of the boronic ester with the benzamide derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-3-(propane-2-sulfonylamino)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfonylamino group can be oxidized to form sulfone derivatives.

    Reduction: The benzamide core can be reduced to form corresponding amines.

    Substitution: The boronic ester moiety can participate in cross-coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Palladium catalysts with bases like potassium carbonate in solvents such as tetrahydrofuran (THF).

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the coupling partner.

Scientific Research Applications

N,N-Dimethyl-3-(propane-2-sulfonylamino)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-3-(propane-2-sulfonylamino)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonylamino group can form hydrogen bonds with active sites, while the boronic ester can participate in reversible covalent interactions with nucleophilic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diethyl-3-methyl-2-(toluene-4-sulfonylamino)-butyramide: Similar sulfonylamino group but different core structure.

    N-(3-(triphenylplumbyl)propyl)diethylamine methiodide: Contains a sulfonylamino group but with a different substituent pattern.

Uniqueness

N,N-Dimethyl-3-(propane-2-sulfonylamino)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide is unique due to its combination of a benzamide core, sulfonylamino group, and boronic ester moiety. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C18H29BN2O5S

Molecular Weight

396.3 g/mol

IUPAC Name

N,N-dimethyl-3-(propan-2-ylsulfonylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

InChI

InChI=1S/C18H29BN2O5S/c1-12(2)27(23,24)20-15-10-13(16(22)21(7)8)9-14(11-15)19-25-17(3,4)18(5,6)26-19/h9-12,20H,1-8H3

InChI Key

STHWGTWLDHKSNU-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)NS(=O)(=O)C(C)C)C(=O)N(C)C

Origin of Product

United States

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